molecular formula C16H14N4OS B3009195 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea CAS No. 2320958-21-0

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea

Cat. No.: B3009195
CAS No.: 2320958-21-0
M. Wt: 310.38
InChI Key: QQHKATVWJZIRIS-UHFFFAOYSA-N
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Description

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a bipyridine moiety linked to a thiophene ring through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea typically involves the reaction of 4-(chloromethyl)-2,4’-bipyridine with thiophen-2-yl isocyanate. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and requires a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bipyridine moiety can be reduced to form dihydrobipyridine derivatives.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the urea linkage in the presence of a base.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrobipyridine derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1-([2,4’-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Fluorescent Probing: The bipyridine moiety can coordinate with metal ions, resulting in fluorescence that can be used for imaging.

    Therapeutic Effects: The compound may interact with cellular targets, such as DNA or proteins, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-2-ylmethyl)-3-(thiophen-2-yl)urea: Similar structure but with a single pyridine ring.

    1-([2,4’-Bipyridin]-4-ylmethyl)-3-phenylurea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(Quinolin-2-ylmethyl)-3-(thiophen-2-yl)urea: Similar structure but with a quinoline ring.

Uniqueness

1-([2,4’-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea is unique due to the combination of the bipyridine and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a versatile compound for various applications, particularly in coordination chemistry and materials science.

Properties

IUPAC Name

1-[(2-pyridin-4-ylpyridin-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(20-15-2-1-9-22-15)19-11-12-3-8-18-14(10-12)13-4-6-17-7-5-13/h1-10H,11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHKATVWJZIRIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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